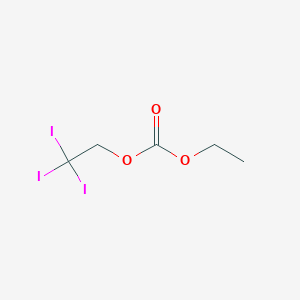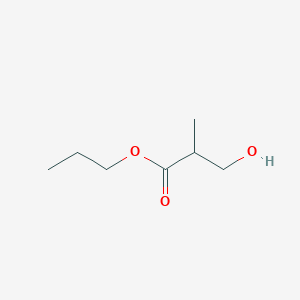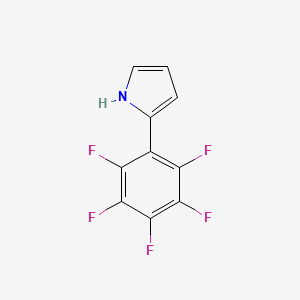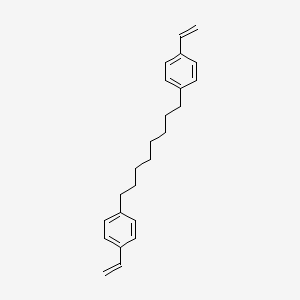
Benzene, 1,1'-(1,8-octanediyl)bis[4-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] is an organic compound with the molecular formula C24H30 It is characterized by the presence of two benzene rings connected by an octane chain, each benzene ring having an ethenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] typically involves the reaction of 1,8-dibromooctane with 4-ethenylbenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] involves its interaction with molecular targets through its ethenyl and benzene groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved include:
Binding to enzymes or receptors: The compound can bind to specific sites on enzymes or receptors, altering their activity.
Formation of reactive intermediates: The ethenyl groups can form reactive intermediates that participate in further chemical reactions.
Comparación Con Compuestos Similares
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] can be compared with similar compounds such as:
Benzene, 1,1’-(1,8-octanediyl)bis[4-bromo-]: Similar structure but with bromo groups instead of ethenyl groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Shorter alkane chain and methyl groups instead of ethenyl groups.
Propiedades
Número CAS |
183727-71-1 |
|---|---|
Fórmula molecular |
C24H30 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1-ethenyl-4-[8-(4-ethenylphenyl)octyl]benzene |
InChI |
InChI=1S/C24H30/c1-3-21-13-17-23(18-14-21)11-9-7-5-6-8-10-12-24-19-15-22(4-2)16-20-24/h3-4,13-20H,1-2,5-12H2 |
Clave InChI |
QSQYAULRJVZNJT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CCCCCCCCC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
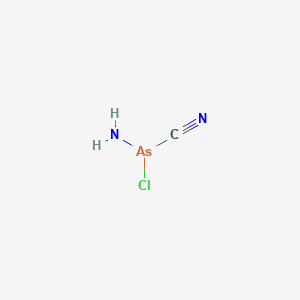
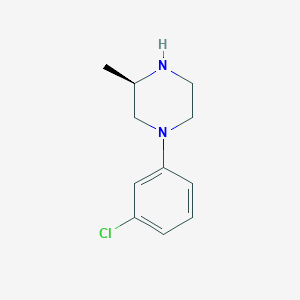
![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
